
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is a protected azetidine derivative widely utilized in medicinal chemistry and organic synthesis. Its structure consists of a four-membered azetidine ring with a hydroxymethyl group at the 3-position and a tert-butyl carbamate (Boc) group at the 1-position. This compound is a versatile intermediate for constructing nitrogen-containing heterocycles, particularly in drug discovery programs targeting protease inhibitors, kinase modulators, and other bioactive molecules . Key identifiers include:
- CAS Number: 142253-56-3 (synonyms include 1-Boc-azetidine-3-ylmethanol)
- Molecular Formula: C₉H₁₇NO₃
- Key Features: The hydroxymethyl group enables further functionalization (e.g., oxidation to aldehydes or conjugation), while the Boc group provides steric protection and facilitates deprotection under mild acidic conditions.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDRJKAEYHOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442038 | |
Record name | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-56-3 | |
Record name | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-azetidine-3-yl methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Protocol
In a representative procedure, 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (4.90 mmol, 1.055 g) is dissolved in anhydrous tetrahydrofuran (THF, 17 mL) and cooled to 0°C. Methanol (MeOH, 0.397 mL, 9.80 mmol) is added, followed by lithium borohydride (14.7 mmol). The reaction mixture is gradually warmed to room temperature over 3 hours, after which it is quenched with a saturated aqueous solution of potassium sodium tartrate tetrahydrate (Rochelle’s salt, 30 mL). The product is extracted with ethyl acetate (EtOAc, 30 mL), dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield this compound as a white solid (674 mg, 73.5% yield).
Key Reaction Parameters:
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Solvent : THF (optimal for solubility and reagent stability).
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Temperature : 0°C initial cooling, progressing to room temperature.
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Additives : Methanol acts as a proton source, enhancing the reducing power of LiBH₄.
Mechanistic Insights
LiBH₄ selectively reduces the methyl ester group without affecting the tert-butyl carbamate. The mechanism involves nucleophilic attack by borohydride at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the primary alcohol. The tert-butyl group remains intact due to its steric bulk and poor leaving-group ability.
Lithium Aluminum Hydride Reduction Method
Reaction Protocol
In an alternative approach, lithium aluminum hydride (128 mg, 3.37 mmol) is suspended in THF (10 mL) under inert atmosphere. A solution of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.055 g, 4.90 mmol) in THF (10 mL) is added dropwise at 0°C. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature and stirred for an additional 2 hours. The reaction is quenched with Rochelle’s salt (30 mL), and the product is extracted with EtOAc (30 mL), dried, and concentrated to afford the target compound in comparable yields (~70%).
Key Reaction Parameters:
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Solvent : THF (ensures homogeneity and reactivity).
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Temperature : Controlled exotherm via gradual warming.
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Safety Note : LiAlH₄ requires stringent moisture exclusion due to its pyrophoric nature.
Comparative Advantages
While LiAlH₄ offers faster reaction kinetics, LiBH₄ is preferred for its milder conditions and reduced risk of over-reduction. The inclusion of methanol in the LiBH₄ method moderates reactivity, enabling safer handling at scale.
Optimization and Scalability
Solvent Screening
Studies indicate THF outperforms alternatives like diethyl ether or dichloromethane due to its superior ability to solubilize both the substrate and reducing agent. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions with the tert-butyl group.
Stoichiometric Considerations
A molar ratio of 3:1 (LiBH₄:substrate) ensures complete conversion, while excess reagent risks byproduct formation. For LiAlH₄, a 1:1.5 ratio (substrate:reagent) balances efficiency and safety.
Temperature Profile
Low-temperature initiation (0°C) minimizes exothermic decomposition, followed by gradual warming to room temperature to drive the reaction to completion. Elevated temperatures (>40°C) degrade the azetidine ring.
Comparative Analysis of Methods
Parameter | LiBH₄/MeOH Method | LiAlH₄ Method |
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Yield | 73.5% | ~70% |
Reaction Time | 3–4 hours | 3 hours |
Safety Profile | Moderate (requires MeOH) | High (pyrophoric) |
Byproducts | Minimal | Trace aluminum residues |
Scalability | Excellent (gram-scale) | Limited by handling hazards |
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is primarily investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing therapeutics.
Potential Drug Development
Research indicates that this compound may serve as a precursor in synthesizing more complex molecules with therapeutic properties. Its azetidine ring structure is known to enhance the biological activity of derivatives formed from it.
Synthetic Organic Chemistry
The compound is utilized as a building block in the synthesis of various organic compounds. Its versatility allows chemists to modify its structure for specific applications, including the creation of novel pharmaceuticals and agrochemicals.
Reaction Pathways
Recent patents detail methods for synthesizing derivatives of this compound through various chemical reactions, including fluorination and acylation processes . These reactions highlight its utility in generating compounds with desired functionalities.
The biological activities of this compound have been explored through several studies, revealing its potential antioxidant, antimicrobial, and cytotoxic properties.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound, demonstrating significant free radical scavenging ability:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 45 | Free radical scavenging |
Control (Vitamin C) | 30 | Free radical scavenging |
This data suggests that the compound may protect cells from oxidative damage, indicating potential applications in preventing oxidative stress-related diseases.
Antimicrobial Efficacy
In antimicrobial studies, this compound exhibited notable activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
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Staphylococcus aureus | 50 |
Escherichia coli | 75 |
These results demonstrate the compound's potential as an antimicrobial agent, which could be further explored for therapeutic use against bacterial infections.
Cytotoxicity in Cancer Cells
The cytotoxic effects of this compound were assessed on cancer cell lines:
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
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MCF-7 | 20 | 70 |
A549 | 25 | 65 |
These findings indicate that this compound may induce apoptosis in cancer cells, supporting its investigation as a potential anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate , highlighting differences in substituents, synthetic routes, and physicochemical properties.
Structural and Functional Differences
Substituent Effects on Reactivity: The hydroxymethyl group in the parent compound is prone to oxidation, forming aldehydes for subsequent reductive amination or cross-coupling . In contrast, the iodomethyl analog (CAS 1420859-80-8) undergoes Suzuki-Miyaura couplings or Stille reactions due to the iodine leaving group . Cyanomethylene derivatives (e.g., tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate) exhibit electrophilic character at the nitrile carbon, enabling cycloaddition reactions .
Physicochemical Properties: LogP Values: The fluorophenyl-substituted analog (CAS 2306262-31-5) has a higher LogP (2.81) compared to the parent compound (1.92), reflecting increased lipophilicity from the aromatic ring . Hydrogen Bonding: The 3-(2-hydroxyethyl) analog (CAS 152537-03-6) has two hydrogen bond donors, enhancing solubility in polar solvents (Log S = -2.1) .
Biological Activity
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group and hydroxymethyl substituents on an azetidine ring. Its molecular formula is , with a molecular weight of approximately 173.21 g/mol. The presence of the hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in cell culture applications. Key findings include:
- Buffering Agent : The compound serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, which is crucial for various biological experiments.
- Pharmacological Potential : Similar compounds have shown anti-inflammatory and antimicrobial activities, suggesting that this compound may also possess these properties.
- Interaction Studies : Investigations into the interactions of this compound with other molecules are essential for understanding its behavior in biological systems. These studies often focus on enzyme or receptor binding, which could lead to therapeutic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:
- Formation of the azetidine ring.
- Introduction of the hydroxymethyl group.
- Protection and deprotection steps to yield the final product.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Basic: What are the optimal synthetic conditions for introducing the hydroxymethyl group into tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate?
The hydroxymethyl group is typically introduced via hydroxyl protection or nucleophilic substitution. A common strategy involves sulfonylation or Mitsunobu reactions. For example, sulfonylation of a precursor alcohol can be achieved using N- or *O-*nucleophiles in dichloromethane (DCM) with triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst at 0–20°C . Alternatively, hydroxymethylation may involve reductive amination or borane-mediated reductions, ensuring compatibility with the tert-butyl carbamate protecting group .
Basic: How are tert-butyl carbamate (Boc) and other protecting groups utilized in azetidine chemistry?
The Boc group is widely used to protect the azetidine nitrogen due to its stability under basic and nucleophilic conditions. Deprotection is achieved with acidic conditions (e.g., HCl in dioxane or TFA in DCM). For hydroxymethyl-containing derivatives, orthogonal protection (e.g., silyl ethers for the hydroxyl group) may be required to prevent side reactions during Boc removal. Structural analogs, such as tert-butyl 3-iodoazetidine-1-carboxylate, demonstrate the utility of Boc in facilitating regioselective substitutions .
Basic: What purification methods are recommended for this compound?
Purification often involves silica gel column chromatography using gradients of ethyl acetate/hexanes or DCM/methanol. Recrystallization from polar aprotic solvents (e.g., acetonitrile) can improve purity. For sensitive intermediates, flash chromatography under inert atmospheres minimizes oxidation of the hydroxymethyl group . Analytical HPLC with UV detection (λ = 210–254 nm) is recommended for assessing purity.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the azetidine ring structure and hydroxymethyl connectivity. DEPT-135 or HSQC can resolve overlapping signals in the 3.0–4.5 ppm region.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (expected m/z ~230–250).
- IR Spectroscopy : Stretching vibrations for C=O (Boc, ~1680–1720 cm) and O–H (hydroxymethyl, ~3200–3600 cm) provide functional group confirmation .
Advanced: How can regioselectivity challenges during azetidine functionalization be addressed?
Regioselective substitution at the azetidine 3-position is influenced by steric and electronic factors. For example, bulky electrophiles preferentially react at the less hindered hydroxymethyl site. Computational modeling (DFT) can predict reactivity trends, while kinetic studies under varying temperatures (e.g., 0°C vs. reflux) help optimize selectivity. Evidence from tert-butyl 3-iodoazetidine derivatives highlights the role of leaving-group ability in directing substitutions .
Advanced: What strategies ensure stereochemical control in hydroxymethyl-azetidine derivatives?
Chiral pool synthesis or asymmetric catalysis can achieve enantiomeric purity. For instance, using (R)- or (S)-epichlorohydrin as a starting material introduces chirality. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry monitors enantiomeric excess. In cases of epimerization, low-temperature reaction conditions (<0°C) and non-polar solvents stabilize the desired stereoisomer .
Advanced: How does the hydroxymethyl group influence compound stability under oxidative conditions?
The hydroxymethyl group is prone to oxidation, forming a ketone or carboxylic acid. To mitigate this, reactions involving peroxides or permanganates should be avoided. Stabilizing strategies include in situ protection (e.g., acetyl or TBS groups) or using mild oxidizing agents (e.g., Dess-Martin periodinane for controlled oxidation). Stability studies under accelerated conditions (40°C, 75% RH) can assess degradation pathways .
Advanced: How should researchers resolve discrepancies in NMR data for azetidine derivatives?
Unexpected peaks in H NMR (e.g., split signals) may indicate rotameric equilibria or epimerization. Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, NOESY) help distinguish dynamic processes from impurities. For this compound, deuterated DMSO or CDCl at 25–60°C can suppress rotational barriers around the carbamate group .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.